Trichloro(tetrachlorophenyl)silane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6HCl7Si |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
trichloro-(2,3,4,5-tetrachlorophenyl)silane |
InChI |
InChI=1S/C6HCl7Si/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H |
InChI Key |
FFZNQXSOIIVDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trichloro Tetrachlorophenyl Silane
Direct Synthesis Approaches and Mechanistic Considerations
Direct synthesis methods aim to form the target molecule in a single or a few straightforward steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.
Investigation of Chlorination and Halogenation Pathways for Si-C Bond Formation
The direct synthesis of arylchlorosilanes can be achieved through the high-temperature reaction of an aryl chloride with silicon, a process known as the Müller-Rochow direct synthesis. researchgate.netmdpi.com While this method is a cornerstone of industrial organosilicon chemistry, its application to produce Trichloro(tetrachlorophenyl)silane would involve the reaction of hexachlorobenzene (B1673134) with silicon in the presence of a catalyst, typically copper. lkouniv.ac.in The reaction is complex, often yielding a mixture of products due to the high temperatures involved. researchgate.net
Another direct approach involves the thermal condensation of trichlorosilane (B8805176) and chlorobenzene (B131634) at high temperatures (601-700 °C). google.com This method, however, is more suited for producing phenyltrichlorosilane (B1630512) and may not be directly applicable for the synthesis of the tetrachlorinated analogue without significant modification and investigation into the reactivity of a more heavily chlorinated benzene (B151609) ring.
The mechanism of direct synthesis is thought to involve the formation of silyl (B83357) radicals on the silicon surface, which then react with the aryl halide. rsc.org The catalyst plays a crucial role in facilitating the transfer of the aryl group to the silicon atom.
Application of Organometallic Reagents in Carbon-Silicon Bond Formation (e.g., Grignard, Organolithium, Organozinc)
Organometallic reagents are a cornerstone of synthetic chemistry for forming carbon-element bonds, including the silicon-carbon bond.
Grignard Reagents: The Grignard reaction is a widely used laboratory method for the synthesis of organosilanes. lkouniv.ac.ingelest.com For this compound, this would involve the preparation of a tetrachlorophenyl Grignard reagent, such as tetrachlorophenylmagnesium bromide, from a corresponding tetrachlorohalobenzene. This Grignard reagent is then reacted with an excess of silicon tetrachloride. google.com The use of an excess of silicon tetrachloride is crucial to favor the formation of the monosubstituted product, this compound, over di- and tri-substituted silanes. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. gelest.com The general reaction scheme is as follows:
C₆Cl₄X + Mg → C₆Cl₄MgX (where X = Cl, Br, I) C₆Cl₄MgX + SiCl₄ → (C₆Cl₄)SiCl₃ + MgXCl
A specific example involves preparing the Grignard reagent from 1-bromo-4-chlorobenzene (B145707) and magnesium, followed by reaction with silicon tetrachloride to yield 4-chlorophenyl trichlorosilane. A similar principle would apply to a tetrachlorinated starting material.
Organolithium Reagents: Organolithium reagents are even more reactive than Grignard reagents and serve as powerful nucleophiles for forming Si-C bonds. saylor.orgsigmaaldrich.comwikipedia.orgmasterorganicchemistry.com The synthesis would involve the reaction of a tetrachlorophenyllithium species with silicon tetrachloride. The organolithium reagent can be prepared via a lithium-halogen exchange reaction, for instance, by treating a tetrachlorohalobenzene with an alkyllithium reagent like n-butyllithium. wikipedia.org
C₆Cl₄X + R-Li → C₆Cl₄Li + R-X C₆Cl₄Li + SiCl₄ → (C₆Cl₄)SiCl₃ + LiCl
The high reactivity of organolithium reagents necessitates low temperatures to control the reaction and prevent side reactions. organic-chemistry.org
Organozinc Reagents: Zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents provides a mild and efficient route to tetraorganosilanes. organic-chemistry.org This methodology could potentially be adapted for the synthesis of this compound, offering a scalable approach.
| Organometallic Reagent | Precursor | Silicon Source | Key Conditions |
| Grignard Reagent | Tetrachlorohalobenzene | Silicon Tetrachloride | Anhydrous ether solvent, excess SiCl₄ |
| Organolithium Reagent | Tetrachlorohalobenzene | Silicon Tetrachloride | Low temperature, inert atmosphere |
| Organozinc Reagent | Tetrachlorophenylmagnesium halide | Silicon Tetrachloride | Zinc catalyst |
Catalytic Methods for the Synthesis of Arylchlorosilanes
Catalytic methods offer an alternative to stoichiometric organometallic reagents, often with improved functional group tolerance and milder reaction conditions.
Palladium-catalyzed Silylation: Palladium catalysts have been successfully employed for the silylation of aryl chlorides. organic-chemistry.org This method could provide a direct route to this compound from a tetrachloroiodobenzene or tetrachlorobromobenzene and a suitable silicon source, such as hexachlorodisilane (B81481) or trichlorosilane, in the presence of a palladium catalyst and a ligand.
Copper-catalyzed Silylation: Copper-based catalytic systems have been developed for the cross-coupling of aryl iodides with chlorosilanes under reductive conditions. rsc.org This approach presents a practical and economical method for constructing C(sp²)–Si bonds. The reaction of a tetrachloroiodobenzene with a chlorosilane in the presence of a copper catalyst and a reducing agent could yield this compound. The proposed mechanism suggests that the copper catalyst facilitates the reaction between an in-situ generated arylzinc species and the halosilane. rsc.org
| Catalytic System | Aryl Halide | Silicon Source | Key Features |
| Palladium-based | Tetrachloroiodobenzene/bromide | Hexachlorodisilane/Trichlorosilane | Good functional group tolerance |
| Copper-based | Tetrachloroiodobenzene | Chlorosilane | Economical, reductive conditions |
Indirect Synthetic Routes and Precursor Transformations
Indirect routes involve the synthesis of a precursor molecule that is subsequently transformed into the final target compound. These multi-step approaches can offer greater control over the final product's structure.
Derivatization from Related Silicon Tetrachloride or Phenylsilane (B129415) Precursors
The most common indirect route to this compound starts with silicon tetrachloride . As detailed in the Grignard and organolithium methods (Section 2.1.2), silicon tetrachloride is a key precursor that is readily available. lkouniv.ac.ingoogle.com The reaction with a stoichiometric amount of the tetrachlorophenyl organometallic reagent is the primary way to derivatize silicon tetrachloride to the desired product.
The conversion of phenylsilane precursors to this compound is less direct. It would necessitate the chlorination of the phenyl group already attached to the silicon atom. This process is challenging as it requires selective chlorination of the aromatic ring without cleaving the Si-C bond or reacting with the Si-H or Si-Cl bonds that might be present on the silicon atom. While direct chlorination of silane (B1218182) with chlorine is a known process, it can be violent and lead to a mixture of chlorinated silanes. google.com The selective chlorination of the phenyl ring of a phenylsilane to produce a tetrachlorophenylsilane is not a commonly reported or straightforward transformation.
A more feasible, though multi-step, approach could involve the synthesis of a tetrachlorophenylsilane with other substituents on the silicon (e.g., alkoxy or alkyl groups) which are then subsequently converted to chloro groups. For example, aryl(trialkoxy)silanes can be synthesized from the reaction of Grignard or organolithium reagents with tetraalkyl orthosilicates. organic-chemistry.org The resulting tetrachlorophenyl(trialkoxy)silane could then potentially be converted to this compound by reaction with a chlorinating agent.
Novel Electrochemical and Deborylative Silylation Strategies
Modern synthetic chemistry is continuously exploring novel methods to form chemical bonds with greater efficiency and under milder conditions.
Electrochemical Synthesis: Electrochemical methods offer a promising alternative for the formation of Si-C bonds, avoiding the use of hazardous alkali metals or toxic organometallic compounds. electrochem.org The electrolysis of organic halides in the presence of chlorosilanes can lead to the formation of organofunctional silanes in a one-step process with high yields. electrochem.org In principle, the electrolysis of a tetrachlorohalobenzene in the presence of silicon tetrachloride could yield this compound. This electroreductive activation of chlorosilanes can generate silyl anion intermediates that are otherwise difficult to obtain. nih.govchemrxiv.org
Deborylative Silylation: A recent development in C-Si bond formation is the base-promoted deborylative silylation of organoboronates. researchgate.net This method involves the reaction of a benzylic organoboronate with a chlorosilane in the presence of a base like potassium tert-butoxide. While initially developed for benzylic systems, the extension of this methodology to aryl boronates could provide a novel pathway to aryl silanes. A potential route to this compound could involve the synthesis of a tetrachlorophenylboronate ester, followed by a deborylative cross-coupling reaction with silicon tetrachloride or a related chlorosilane. This strategy boasts operational simplicity and broad functional group compatibility. researchgate.net
| Novel Strategy | Principle | Potential Application for Target Compound |
| Electrochemical Synthesis | Reductive activation of chlorosilanes and organic halides. | Electrolysis of a tetrachlorohalobenzene with silicon tetrachloride. |
| Deborylative Silylation | Base-promoted cross-coupling of an organoboronate with a chlorosilane. | Reaction of a tetrachlorophenylboronate ester with silicon tetrachloride. |
Optimization of Reaction Parameters and Process Intensification in this compound Synthesis
The successful synthesis of this compound would heavily rely on the fine-tuning of various reaction parameters to maximize yield and purity while minimizing side reactions.
Influence of Catalysts and Reagents
The choice of catalysts and reagents is paramount in directing the reaction towards the desired product.
Grignard Reaction Approach:
A plausible route involves the Grignard reaction, where a tetrachlorophenyl magnesium halide (a Grignard reagent) reacts with a silicon source.
Reagents: The key reagents would be a tetrachlorinated halobenzene (e.g., bromotetrachlorobenzene (B12434777) or chlorotetrachlorobenzene) and magnesium metal to form the Grignard reagent. This would then be reacted with an excess of silicon tetrachloride (SiCl₄), which serves as the silicon source. The use of highly reactive magnesium is crucial for the initiation of the Grignard formation.
Catalysts: While Grignard reactions are typically not catalytic, the initiation of the reaction can sometimes be facilitated by the addition of a small amount of iodine or 1,2-dibromoethane (B42909). For the subsequent reaction with SiCl₄, no catalyst is generally required.
Direct Synthesis (Rochow-Müller Process) Analogy:
A direct synthesis process would involve the reaction of a tetrachlorinated benzene derivative with silicon metal at high temperatures.
Reagents: The primary reactants would be tetrachlorobenzene and metallurgical-grade silicon powder.
Catalysts: This process is critically dependent on a catalyst, typically copper or a copper-based catalyst. The catalyst facilitates the cleavage of the C-Cl bond and the formation of the Si-C bond. Promoters such as zinc, tin, or phosphorus compounds can be added to the catalyst to improve selectivity towards the desired trichlorosilyl (B107488) product.
| Synthetic Approach | Key Reagents | Typical Catalysts/Initiators | Promoters |
| Grignard Reaction | Tetrachlorohalobenzene, Magnesium, Silicon Tetrachloride | Iodine, 1,2-dibromoethane (for initiation) | Not applicable |
| Direct Synthesis | Tetrachlorobenzene, Silicon Metal | Copper | Zinc, Tin, Phosphorus compounds |
Solvent Effects and Reaction Environment Control
The reaction environment, particularly the choice of solvent, plays a critical role in the yield and rate of the synthesis.
For the Grignard Reaction:
The solvent must be aprotic and inert to the highly reactive Grignard reagent.
Ethereal Solvents: Anhydrous ethers are the most common solvents for Grignard reactions. Diethyl ether is a traditional choice, offering good solubility for the Grignard reagent. Tetrahydrofuran (THF) is another excellent option, as it can enhance the reactivity of the Grignard reagent.
Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen, which would lead to the formation of byproducts and a reduction in yield.
For the Direct Synthesis:
This reaction is typically carried out in the gas phase or in a high-boiling point solvent.
Gas-Phase: The reaction can be performed in a fluidized-bed reactor where vaporized tetrachlorobenzene is passed over a heated bed of silicon and catalyst.
Solvent: If a solvent is used, it must be stable at the high temperatures required for the reaction. High-boiling aromatic hydrocarbons could potentially be used.
| Synthetic Approach | Solvent Type | Specific Examples | Reaction Environment |
| Grignard Reaction | Aprotic Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous, Inert Atmosphere (N₂ or Ar) |
| Direct Synthesis | Gas-Phase or High-Boiling | None (Gas-Phase) or Aromatic Hydrocarbons | High Temperature, Fluidized-Bed or Slurry Reactor |
Temperature, Pressure, and Stoichiometric Ratio Studies
The optimization of physical parameters is crucial for maximizing the efficiency and selectivity of the synthesis.
Temperature:
Grignard Reaction: The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating to maintain the reaction. The subsequent reaction with SiCl₄ is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and prevent side reactions.
Direct Synthesis: This process requires high temperatures, generally in the range of 280-500 °C, to facilitate the reaction between tetrachlorobenzene and silicon.
Pressure:
Grignard Reaction: These reactions are typically conducted at atmospheric pressure.
Direct Synthesis: The reaction can be run at atmospheric or slightly elevated pressures. Increased pressure can influence the contact time and reaction rate in a fluidized-bed reactor.
Stoichiometric Ratio:
Grignard Reaction: To favor the formation of the monosubstituted product (this compound), a significant excess of silicon tetrachloride is used. A typical molar ratio of Grignard reagent to SiCl₄ might be 1:3 or higher. This minimizes the formation of di- and tri-substituted silanes.
Direct Synthesis: The ratio of tetrachlorobenzene to silicon, as well as the catalyst loading, would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of other chlorinated silanes and polymeric byproducts.
| Parameter | Grignard Reaction | Direct Synthesis |
| Temperature | 0 °C to reflux of ether | 280-500 °C |
| Pressure | Atmospheric | Atmospheric or slightly elevated |
| Stoichiometric Ratio | Excess SiCl₄ (e.g., 1:3 Grignard:SiCl₄) | Optimized ratio of tetrachlorobenzene to Si and catalyst |
Elucidation of Reactivity and Reaction Mechanisms of Trichloro Tetrachlorophenyl Silane
Reactivity of the Silicon-Chlorine Bonds
The silicon-chlorine (Si-Cl) bonds are highly polarized and susceptible to nucleophilic attack, making the trichlorosilyl (B107488) group a versatile hub for synthetic transformations. ontosight.ai This reactivity is a hallmark of chlorosilanes and serves as a primary pathway for the synthesis of a wide array of silicon-containing compounds. ontosight.ai
Nucleophilic Substitution Reactions at the Silicon Center
The silicon center in Trichloro(tetrachlorophenyl)silane is highly electrophilic, readily undergoing nucleophilic substitution. This reactivity allows for the systematic replacement of the chlorine atoms with a variety of nucleophiles. The reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) type mechanism at the silicon atom. Secondary alkyl chlorides, for instance, have been shown to undergo stereospecific S_N2-type substitution with inversion of configuration when reacting with silyl (B83357) lithium reagents. organic-chemistry.org
Common nucleophiles include water, alcohols, amines, and organometallic reagents, leading to the formation of silanols, alkoxysilanes, aminosilanes, and organosilanes, respectively. The high reactivity stems from the three chlorine atoms directly bonded to the silicon atom. ontosight.ai
Table 1: Nucleophilic Substitution Reactions at the Silicon Center
| Nucleophile (Nu⁻) | Reagent Example | Product Type | General Equation |
|---|---|---|---|
| Hydroxide | H₂O | Silanol (B1196071) | (C₆Cl₄)SiCl₃ + 3 H₂O → (C₆Cl₄)Si(OH)₃ + 3 HCl |
| Alkoxide | R-OH | Alkoxysilane | (C₆Cl₄)SiCl₃ + 3 R-OH → (C₆Cl₄)Si(OR)₃ + 3 HCl |
| Amide | R₂NH | Aminosilane | (C₆Cl₄)SiCl₃ + 3 R₂NH → (C₆Cl₄)Si(NR₂)₃ + 3 HCl |
Hydrolysis and Condensation Pathways to Oligomeric and Polymeric Species
The hydrolysis of the Si-Cl bonds in this compound is a facile process that leads to the formation of a highly reactive intermediate, tetrachlorophenylsilanetriol ((C₆Cl₄)Si(OH)₃). ontosight.aiwikipedia.org This reaction is initiated by the attack of water on the silicon center, displacing chloride ions. wikipedia.org The rate of hydrolysis for silanes is dependent on factors such as pH, with low pH values generally promoting the formation of silanol (Si-OH) groups. researchgate.net
These silanetriol monomers are unstable and readily undergo intermolecular condensation reactions, forming stable silicon-oxygen-silicon (siloxane) linkages and eliminating water. ias.ac.in This condensation process can lead to a variety of structures, including:
Cyclic Oligomers: Such as cyclic trimers or tetramers. researchgate.net
Oligomeric Silsesquioxanes: These are cage-like structures with the general formula (RSiO₁.₅)ₙ. Studies on analogous compounds like phenyltrichlorosilane (B1630512) have shown that hydrolysis and condensation can yield well-defined cage compounds like Ph-T₈, Ph-T₁₀, and Ph-T₁₂. mdpi.comnih.gov
Polymeric Networks: Extensive condensation results in the formation of highly cross-linked polysilsesquioxane resins, which are three-dimensional networks.
The structure of the final product is influenced by reaction conditions such as solvent, temperature, and pH. researchgate.netmdpi.com
Reactions with Functionalized Organic and Inorganic Reagents
The electrophilic silicon center reacts with a broad range of functionalized reagents beyond simple nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are effective for creating new silicon-carbon bonds, allowing for the introduction of alkyl or aryl groups at the silicon center. organic-chemistry.org
Furthermore, trichlorosilane (B8805176) moieties can participate in various catalytic processes. For example, trichlorosilane is used in the reductive halogenation of α,β-unsaturated ketones and the asymmetric reduction of ketimines in the presence of specific organocatalysts. organic-chemistry.org It can also be used for the reduction of nitro groups to amines. organic-chemistry.org Photochemical reactions of trichlorosilane with unsaturated compounds like alkynes have also been reported, leading to adducts. rsc.org
Reactivity of the Tetrachlorophenyl Moiety
The tetrachlorophenyl group, with its four electron-withdrawing chlorine substituents, exhibits reactivity that is distinctly different from that of unsubstituted benzene (B151609) rings.
Aromatic Functionalization and Electrophilic/Nucleophilic Substitution
The presence of multiple strongly electron-withdrawing chlorine atoms significantly deactivates the aromatic ring towards electrophilic attack. Conversely, this electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). wikipedia.orgmasterorganicchemistry.com In an S_NAr reaction, a potent nucleophile attacks one of the carbon atoms bearing a chlorine atom, displacing it. wikipedia.org
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups (in this case, the other chlorine atoms and the silyl group), which facilitate the reaction. masterorganicchemistry.comlibretexts.org Strong nucleophiles like alkoxides, amides, or thiolates can replace one or more of the chlorine atoms on the ring, providing a pathway to further functionalize the tetrachlorophenyl group.
Metal-Catalyzed Cross-Coupling Reactions Involving Aryl-Halide Sites
The chlorine atoms on the tetrachlorophenyl ring serve as effective handles for metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area. openochem.orglibretexts.org
Two of the most important reactions in this class are:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org It is widely used to form biaryl structures or to attach alkyl and vinyl groups. libretexts.orgnih.gov The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. youtube.com
Stille Coupling: This reaction couples the aryl chloride with an organostannane (organotin compound). organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. openochem.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. openochem.orglibretexts.org
These cross-coupling reactions offer a versatile strategy for modifying the tetrachlorophenyl moiety, enabling the synthesis of complex molecular architectures by selectively replacing the chlorine atoms with other organic fragments.
Table 2: Metal-Catalyzed Cross-Coupling of the Tetrachlorophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | General Scheme |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | C-C | (Cl₃Si)C₆Cl₄-Cl + R-B(OH)₂ → (Cl₃Si)C₆Cl₃-R |
Chemoselectivity and Regioselectivity in Complex Reaction Systems
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. In this compound, the primary sites for chemical reaction are the three highly polarized silicon-chlorine (Si-Cl) bonds. The carbon-chlorine (C-Cl) bonds on the aromatic ring are significantly less reactive towards typical nucleophiles under standard conditions, as nucleophilic aromatic substitution is generally difficult. wikipedia.org Therefore, in reactions with common nucleophiles such as water, alcohols, or Grignard reagents, high chemoselectivity for the substitution of the Si-Cl bonds is observed.
Regioselectivity, the preference for a reaction to occur at one specific site within a functional group, is not a significant consideration for the reactions at the trichlorosilyl (-SiCl₃) group itself, as all three chlorine atoms are chemically equivalent. However, if considering reactions involving the tetrachlorophenyl ring, the positions of the existing chlorine atoms would direct any further substitution, though such reactions are not characteristic for this compound class. The principal reactivity lies in the stepwise or complete substitution of the chlorine atoms attached to the silicon.
In a complex system with multiple nucleophiles, the reaction outcome would be dictated by the relative nucleophilicity of the attacking species and the reaction conditions. For instance, a "hard" nucleophile would readily attack the "hard" silicon electrophile.
Advanced Mechanistic Investigations: Kinetics and Intermediates
Mechanistic studies on chlorosilanes generally point towards nucleophilic substitution pathways (S(_N)). wikipedia.org These reactions at the silicon center can proceed through different mechanisms, most commonly analogous to the S(_N)1 or S(_N)2 pathways seen in carbon chemistry. libretexts.orgyoutube.com
The S(_N)2-type mechanism at silicon is a concerted, single-step process involving a pentacoordinate transition state or a very short-lived intermediate. libretexts.org The reaction rate is dependent on the concentration of both the silane (B1218182) and the nucleophile (second-order kinetics). libretexts.orgyoutube.com Given the high positive charge density on the silicon atom in this compound due to the electron-withdrawing effects of all seven chlorine atoms (three on silicon, four on the ring), the formation of a negatively charged pentacoordinate species would be stabilized.
Alternatively, a stepwise S(_N)1-type mechanism could occur, involving the slow dissociation of a chloride ion to form a transient, highly reactive tricoordinate silylium (B1239981) ion intermediate. libretexts.org This would be followed by a rapid attack by the nucleophile. Such a mechanism is less common but can be facilitated by polar solvents. The rate for an S(_N)1 reaction would be dependent only on the concentration of the silane (first-order kinetics). youtube.comlibretexts.org
| Mechanistic Aspect | Description for this compound |
|---|---|
| Proposed Mechanism | Likely S(_N)2-type via a pentacoordinate intermediate, but S(_N)1 cannot be entirely ruled out under certain conditions. libretexts.orglibretexts.org |
| Key Intermediate/Transition State | A trigonal bipyramidal [C₆Cl₄SiCl₃(Nuc)]⁻ species. The high electrophilicity of Si stabilizes the negative charge. |
| Kinetics | Expected to follow second-order kinetics (rate = k[Silane][Nucleophile]) if the S(_N)2 pathway dominates. libretexts.org |
| Factors Affecting Rate | 1. Electronic: Strong electron-withdrawing nature of the C₆Cl₄ group increases Si electrophilicity, accelerating nucleophilic attack. 2. Steric: Bulkiness of the C₆Cl₄ group may hinder the approach of the nucleophile, potentially slowing the reaction. |
Derivatization and Advanced Functionalization Strategies for Trichloro Tetrachlorophenyl Silane
Synthesis of Organosilane Derivatives with Modified Si-X Bonds (X = OR, NR₂, H, F)
The three chloro groups on the silicon atom of trichloro(tetrachlorophenyl)silane are excellent leaving groups, enabling facile nucleophilic substitution reactions. This allows for the synthesis of a diverse family of organosilane derivatives where the Si-Cl bonds are replaced with more stable Si-X linkages, tailoring the compound's properties for specific applications.
The primary types of substitution reactions include:
Alkoxylation (Si-OR): Reaction with alcohols (R'OH) in the presence of a base, such as pyridine (B92270) or triethylamine, replaces the chlorine atoms with alkoxy groups (-OR'). The base is necessary to neutralize the hydrochloric acid byproduct. This process is a common method for producing alkoxysilanes, which are often more stable and less water-sensitive precursors for sol-gel processes. nih.gov The synthesis of various organoalkoxysilanes is a key strategy for creating derivatives with tunable reactivity. nih.gov
Amination (Si-NR₂): Amines can react with the trichlorosilane (B8805176) to form aminosilanes. These derivatives are important intermediates in organic synthesis and for creating specific surface functionalities.
Reduction (Si-H): The Si-Cl bonds can be reduced to Si-H bonds using reducing agents like lithium aluminum hydride (LiAlH₄). This creates a hydrosilane, which is a key reactant in hydrosilylation reactions for forming carbon-silicon bonds. libretexts.orgwikipedia.org
Fluorination (Si-F): The chlorine atoms can be exchanged for fluorine, typically by using a suitable fluorinating agent. Fluorosilanes exhibit different reactivity profiles compared to their chloro-analogs.
These derivatization reactions significantly expand the synthetic utility of this compound beyond its direct applications.
Table 1: Synthesis of this compound Derivatives
| Derivative Type | General Formula (R = C₆Cl₄) | Reactant | Key Conditions |
|---|---|---|---|
| Alkoxysilane | R-Si(OR')₃ | Alcohol (R'OH) | Base catalyst (e.g., pyridine) |
| Aminosilane | R-Si(NR'₂)₃ | Amine (HNR'₂) | Base catalyst |
| Hydrosilane | R-SiH₃ | Reducing Agent (e.g., LiAlH₄) | Anhydrous solvent |
Controlled Hydrolysis and Condensation for Siloxane and Silsesquioxane Architectures
The hydrolysis of the Si-Cl bonds in this compound to form silanol (B1196071) (Si-OH) groups, followed by intermolecular condensation to form stable siloxane (Si-O-Si) linkages, is a fundamental process. The controlled execution of these reactions allows for the construction of specific and highly ordered macromolecular architectures. instras.com The hydrolysis of trifunctional silanes can lead to various structures, including cyclic, linear, or complex three-dimensional networks, depending on the reaction conditions. instras.com
The hydrolysis of a trifunctional silane (B1218182) like this compound is a complex process that can yield a mixture of products. By carefully controlling reaction parameters such as water concentration, pH (acid or base catalysis), solvent, and temperature, the reaction can be directed toward specific architectures. instras.com
Linear Siloxanes: Under certain conditions, condensation can favor the formation of linear polymer chains. However, the trifunctionality of the monomer means that cross-linking is highly probable, making the synthesis of purely linear high-molecular-weight polymers challenging.
Cyclic Siloxanes: In dilute solutions, intramolecular condensation is often favored, leading to the formation of cyclic siloxanes. The hydrolysis of dichlorosilanes is a well-established method for producing cyclic siloxanes, and similar principles apply to the more complex trifunctional systems. google.com These cyclic structures can serve as monomers for subsequent ring-opening polymerizations.
Polyhedral Oligomeric Silsesquioxanes (POSS) are a unique class of materials with a well-defined, cage-like nanostructure. researchgate.net These hybrid molecules have an inorganic silica (B1680970) core (Si-O) and an outer layer of organic substituents. The general formula for POSS is (RSiO₁.₅)ₙ, where 'R' is an organic group. google.com
The synthesis of POSS incorporating tetrachlorophenyl units typically involves the hydrolytic condensation of this compound. google.com The process can be summarized in the following key steps:
Hydrolysis: The trichlorosilane is carefully hydrolyzed under controlled conditions, often with acid or base catalysis. This leads to the formation of reactive silanol intermediates.
Condensation and Cage Formation: These silanols condense to form Si-O-Si linkages. The reaction can be directed to favor the formation of specific, stable cage structures, most commonly with 8, 10, or 12 silicon atoms (T₈, T₁₀, T₁₂).
Corner Capping: A common and high-yield synthetic route involves the initial formation of incompletely condensed POSS-trisilanol structures, such as R₇Si₇O₉(OH)₃. dtic.mil These open-cage intermediates can then be "capped" by reacting them with another trichlorosilane molecule (in this case, this compound) to form the final, fully condensed POSS cage. dtic.milgoogle.com This method allows for the synthesis of POSS with different functional groups at one corner.
The incorporation of the rigid and bulky tetrachlorophenyl group onto the POSS cage is expected to impart enhanced thermal stability and modify the solubility and compatibility of the resulting POSS nanoparticles in polymer matrices. dtic.milvt.edu
Integration of this compound into Hybrid Organic-Inorganic Frameworks
The ability of this compound to form a stable, three-dimensional inorganic siloxane network while retaining its organic tetrachlorophenyl moiety makes it an excellent precursor for creating hybrid organic-inorganic materials. These materials combine the properties of both components, such as the rigidity and thermal stability of a ceramic with the processability or functionality of an organic polymer.
The sol-gel process is a versatile method for producing solid materials from small molecules. mdpi.com The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase (a three-dimensional network).
This compound is an ideal precursor for sol-gel chemistry. The key steps are:
Hydrolysis: The Si-Cl bonds are hydrolyzed upon addition of water, often in a co-solvent like an alcohol, to form reactive silanol (Si-OH) groups. mdpi.comnih.gov
Condensation: The silanol groups condense with each other to form siloxane (Si-O-Si) bridges.
Gelation: As condensation continues, a cross-linked, three-dimensional network spans the entire liquid medium, resulting in the formation of a gel. osti.gov
The resulting gel is a hybrid material where the inorganic silica network is covalently functionalized with tetrachlorophenyl groups. After drying, this produces a xerogel or aerogel with properties dictated by both the silica backbone and the organic substituent. The tetrachlorophenyl group can impart hydrophobicity and high thermal stability to the final material.
Trichlorosilanes are widely used as surface coupling agents to alter the chemical and physical properties of substrates. innospk.com They are highly effective for modifying surfaces that possess hydroxyl (-OH) groups, such as glass, silicon wafers, metal oxides, and even natural materials like cellulose. google.comresearchgate.net
The mechanism of surface modification involves:
Hydrolysis: In the presence of trace surface water, the trichlorosilyl (B107488) group hydrolyzes to a reactive trisilanol group. google.com
Covalent Bonding: The silanol groups react with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Substrate bonds.
Cross-linking: The silanol groups also react with adjacent silane molecules, forming a cross-linked polysiloxane network on the surface. researchgate.net
This process results in a robust, covalently attached monolayer where the tetrachlorophenyl groups are oriented away from the surface. innospk.com The dense layer of highly chlorinated aromatic rings is expected to create a surface that is:
Hydrophobic: Repels water effectively.
Chemically Resistant: Protects the underlying substrate from corrosive environments.
Thermally Stable: The aromatic nature of the tetrachlorophenyl group provides high thermal stability.
These modified surfaces are valuable in research for applications requiring robust, low-energy surfaces and enhanced adhesion for specific over-coatings. gelest.com
Table 2: Surface Modification Applications
| Substrate Type | Interfacial Bond | Resulting Surface Properties | Potential Research Area |
|---|---|---|---|
| Glass, Silicon Oxides | Si-O-Si | Hydrophobicity, Low Friction, Chemical Resistance | Microelectronics, Self-cleaning surfaces |
| Metal Oxides (e.g., Al₂O₃, TiO₂) | Si-O-Metal | Corrosion Resistance, Adhesion Promotion | Protective coatings, Composites mdpi.com |
Precursors for Chemical Vapor Deposition (CVD) Studies
This compound belongs to the broader class of chlorosilanes, which are recognized for their high reactivity, a key advantage for their use as precursors in Chemical Vapor Deposition (CVD). website-files.com CVD is a process used to create thin films on substrates by introducing a volatile precursor into a chamber, where it decomposes and deposits a solid material onto the substrate. gelest.comgoogle.com The selection of a suitable precursor is critical and must possess sufficient thermal stability to prevent premature decomposition while being volatile enough for vapor-phase transport. google.com
While specific research on the use of this compound as a CVD precursor is not extensively documented in publicly available literature, its chemical structure suggests its potential role in this application. The silicon-chlorine bonds in chlorosilanes are highly reactive, facilitating the deposition process. website-files.com However, this reactivity also leads to the production of corrosive byproducts like hydrogen chloride (HCl), which can be detrimental to the stainless steel components of a CVD system. website-files.com
The general methodology for using silanes in CVD involves their application to substrates under dry, aprotic conditions, which promotes the formation of a monolayer. gelest.com For a silane to be commercially viable as a CVD precursor, it typically needs a vapor pressure greater than 5 torr at 100 °C. gelest.com The process can be carried out in a closed chamber where the substrate is positioned above a heated reservoir of the silane. gelest.com Alternatively, a vacuum can be applied to facilitate the evaporation of the silane. gelest.com
The table below outlines the general parameters and considerations for using silanes as CVD precursors, which would be applicable to this compound.
| Parameter | Description | Relevance to Silane CVD |
| Volatility | The tendency of a substance to vaporize. | Essential for transporting the precursor to the substrate in the vapor phase. google.com |
| Thermal Stability | The ability of a compound to resist decomposition at high temperatures. | The precursor must be stable enough to vaporize without decomposing prematurely. google.com |
| Reactivity | The rate at which a chemical substance tends to undergo a chemical reaction. | High reactivity of the Si-Cl bonds facilitates the deposition process. website-files.com |
| Byproducts | Substances produced alongside the desired product. | The formation of HCl is a significant drawback of using chlorosilanes. website-files.com |
| Substrate Temperature | The temperature of the surface on which the film is deposited. | Typically maintained between 50-120 °C to promote the reaction. gelest.com |
Advanced strategies for CVD precursors often involve the synthesis of derivatives with improved properties, such as enhanced volatility and lower decomposition temperatures, to meet the demands of modern microelectronics fabrication. mdpi.comnih.gov While specific derivatization of this compound for CVD is not detailed in available research, the general principles of precursor design would apply. This includes modifying the organic ligand to influence the precursor's physical and chemical properties.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of Trichloro Tetrachlorophenyl Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate molecular structures of trichloro(tetrachlorophenyl)silane and its derivatives. slideshare.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of molecular frameworks. A variety of NMR techniques, including ¹H, ¹³C, and ²⁹Si NMR, are routinely employed to characterize these compounds. rsc.orgsigmaaldrich.comresearchgate.net In some cases, ¹⁹F NMR is also utilized, particularly when fluorine-containing derivatives are being studied. researchgate.netnih.gov
¹H NMR spectroscopy provides information on the number and types of protons in a molecule. In the context of tetrachlorophenylsilanes, this technique is crucial for identifying and assigning signals corresponding to the aromatic protons on the tetrachlorophenyl ring. The chemical shifts and coupling patterns of these protons can reveal the substitution pattern on the aromatic ring.
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the identification of the carbon atoms in the tetrachlorophenyl ring and any alkyl or other organic substituents.
²⁹Si NMR is particularly valuable for the study of organosilicon compounds as it directly probes the silicon nucleus. researchgate.netunige.ch The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment, providing crucial information about the substituents attached to the silicon atom. For instance, the ²⁹Si chemical shift can readily distinguish between different types of silanes, such as those with varying numbers of chloro and organic substituents. spectrabase.com
¹⁹F NMR is employed when the tetrachlorophenylsilane derivative contains fluorine atoms. nih.gov This technique is highly sensitive and provides distinct signals for each unique fluorine environment, aiding in the structural confirmation of fluorinated analogues. nih.gov
Table 1: Representative NMR Data for Silane (B1218182) Derivatives
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Information Gained |
|---|---|---|---|
| ¹H | Arylsilanes | 7.0 - 8.5 | Aromatic proton environments and substitution patterns |
| ¹³C | Arylsilanes | 120 - 150 | Carbon skeleton of the aromatic ring and substituents |
| ²⁹Si | Chlorosilanes | -10 to -50 | Nature and number of substituents on the silicon atom |
| ¹⁹F | Fluorophenylsilanes | Varies widely | Presence and environment of fluorine atoms |
Note: The chemical shift ranges are approximate and can vary depending on the specific molecular structure and solvent used.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive approach to probe the molecular vibrations of this compound and its derivatives. nih.govrsc.orgsigmaaldrich.com These methods provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of chemical bonds within the molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of key structural features. For tetrachlorophenylsilanes, IR spectra typically exhibit strong absorption bands corresponding to the Si-Cl stretching vibrations, as well as vibrations associated with the tetrachlorophenyl ring. The exact positions of these bands can be sensitive to the substitution pattern on the aromatic ring and the nature of other substituents on the silicon atom. nist.govjkps.or.kr
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the Si-Si bond, which is a key feature in some silane derivatives, often gives rise to a strong Raman signal. jkps.or.kr The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. iaea.orgnih.gov
Table 2: Key Vibrational Frequencies for Chlorinated Silanes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| Si-Cl Stretch | 450 - 650 | IR, Raman | Confirms the presence of silicon-chlorine bonds |
| C-Cl Stretch | 600 - 800 | IR, Raman | Indicates the presence of chlorine on the phenyl ring |
| Si-Phenyl Stretch | 1100 - 1150 | IR, Raman | Characterizes the bond between silicon and the phenyl ring |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Confirms the presence of the aromatic ring |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. rsc.orgsigmaaldrich.comslideshare.net When a molecule of this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺˙). libretexts.org
The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. Due to the presence of multiple chlorine and silicon isotopes, the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities of these peaks reflecting the natural isotopic abundances of the constituent elements.
The molecular ion is often unstable and can fragment into smaller, charged species. youtube.com The pattern of these fragment ions is highly reproducible for a given compound under specific conditions and serves as a molecular fingerprint. libretexts.org The analysis of these fragmentation patterns can provide valuable structural information. For example, the loss of a chlorine atom or the cleavage of the silicon-phenyl bond are common fragmentation pathways for phenyltrichlorosilanes. massbank.eunih.gov
Table 3: Common Fragmentation Pathways for Phenyltrichlorosilane (B1630512)
| Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss | Interpretation |
|---|---|---|---|
| [C₆H₅SiCl₂]⁺ | 175 | Cl | Loss of a chlorine radical |
| [C₆H₅SiCl]⁺˙ | 140 | Cl₂ | Loss of a chlorine molecule |
| [SiCl₃]⁺ | 133 | C₆H₅ | Loss of a phenyl radical |
| [C₆H₅]⁺ | 77 | SiCl₃ | Loss of a trichlorosilyl (B107488) radical |
Note: The m/z values are based on the most abundant isotopes. The actual spectrum will show isotopic clusters.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hengdasilane.com This technique is invaluable for establishing the exact molecular geometry, bond lengths, and bond angles of this compound and its crystalline derivatives.
In an XRD experiment, a beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the crystal can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
Chromatographic Techniques for Purity Assessment and Separation Science (e.g., GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities. sigmaaldrich.comslideshare.net Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most commonly employed methods.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like many organosilanes. nist.gov In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. The time it takes for a component to travel through the column, known as its retention time, is a characteristic property that can be used for identification and quantification. GC is particularly useful for assessing the purity of this compound and for detecting the presence of any volatile impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to separate a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. researchgate.net In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent (the stationary phase). Separation is achieved based on the different affinities of the components for the stationary and mobile phases. HPLC is particularly useful for the separation of isomers and for the analysis of less volatile derivatives of this compound. nacalai.comchromforum.orgrsc.org Different HPLC modes, such as normal-phase, reversed-phase, and size-exclusion chromatography, can be employed depending on the specific separation challenge.
Table 4: Comparison of GC and HPLC for the Analysis of Tetrachlorophenylsilanes
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Analytes | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile ones |
| Typical Application | Purity assessment, detection of volatile impurities | Separation of isomers, analysis of derivatives, preparative separations |
| Advantages | High resolution, speed, sensitivity | Versatility, applicable to a broader range of compounds |
| Limitations | Requires analyte to be volatile and thermally stable | Lower resolution than GC for some applications, higher solvent consumption |
Advanced Materials Science Applications and Future Research Directions
Trichloro(tetrachlorophenyl)silane as a Building Block in Polymer Chemistry Research
The trifunctional nature of this compound makes it a potential monomer or cross-linking agent in the synthesis of complex macromolecular structures. The three chlorine atoms can be readily hydrolyzed to form silanetriols, which are key intermediates in the formation of siloxane networks.
Synthesis of Polysiloxanes with Defined Architectures
Trichloro(organo)silanes are fundamental precursors for creating polysiloxanes. The general synthesis involves the controlled hydrolysis of the Si-Cl bonds to form silanols, which then undergo condensation to form siloxane (Si-O-Si) linkages. mdpi.com In the case of this compound, this reaction would lead to a highly cross-linked polysiloxane network. The bulky and rigid tetrachlorophenyl side groups would significantly influence the polymer's architecture, potentially leading to materials with high thermal stability and rigidity.
By controlling the reaction conditions (e.g., stoichiometry of water, temperature, and solvent), it is theoretically possible to direct the condensation process to favor the formation of specific architectures, such as resins or silsesquioxanes. However, detailed studies focusing specifically on the use of this compound for synthesizing polysiloxanes with precisely defined architectures are not extensively documented in publicly available research.
Role in the Development of Hybrid Polymer Systems
Hybrid polymer systems combine inorganic and organic components to achieve synergistic properties. Organofunctional silanes are crucial in this field as they can act as coupling agents to bridge the interface between these dissimilar materials. alfachemic.com this compound could be incorporated into organic polymer backbones or used to treat inorganic fillers. The tetrachlorophenyl group would offer a distinct chemical functionality compared to more common phenyl or alkyl groups, potentially enhancing thermal resistance and chemical inertness in the final hybrid material. While the principle is well-established for organosilanes, specific research detailing the application of this compound in the development of hybrid polymer systems is sparse.
Research on Surface Functionalization and Interface Engineering using this compound
Trichlorosilanes are widely used for the surface functionalization of substrates that possess hydroxyl groups, such as silica (B1680970), glass, and metal oxides. The process, known as silanization, involves the reaction of the trichlorosilyl (B107488) headgroup with the surface hydroxyls to form a stable, covalently bonded monolayer. researchgate.net
The reaction mechanism proceeds in several steps:
Hydrolysis: The trichlorosilane (B8805176) reacts with trace amounts of water on the substrate surface to form reactive silanol (B1196071) intermediates (Si-OH).
Condensation: These silanols then react with the hydroxyl groups on the substrate, forming covalent Si-O-Substrate bonds.
Polymerization: Adjacent silanol molecules on the surface can also react with each other, forming a cross-linked siloxane network parallel to the surface. nih.gov
Employing this compound for surface modification would result in a surface terminated with tetrachlorophenyl groups. Such a surface is expected to exhibit high hydrophobicity and chemical resistance due to the nature of the polychlorinated aromatic ring. This functionalization could be valuable for creating specialized coatings for applications in microelectronics or chemically aggressive environments. Despite this potential, specific studies and detailed characterization of surfaces functionalized with this compound are not widely reported.
Contribution to the Synthesis of Advanced Functional Materials (e.g., Nanomaterials, Hybrid Composites)
The properties of this compound make it a candidate for the synthesis of advanced functional materials. As a coupling agent, it can improve the interfacial adhesion between inorganic nanoparticles (like silica or titania) and a polymer matrix in hybrid composites. researchgate.net This improved adhesion is critical for transferring stress from the polymer to the reinforcement, thereby enhancing the mechanical properties of the composite. The tetrachlorophenyl group could also confer enhanced flame-retardant properties to the composite material.
Furthermore, its use in modifying the surface of nanomaterials could allow for tuning their dispersibility in various solvents and polymer melts, a key challenge in the fabrication of nanocomposites. While the utility of various silanes in this context is well-established, dedicated research on the specific contributions of this compound to nanomaterials and hybrid composites remains a specialized area.
Emerging Synthetic Strategies and Green Chemistry Principles in Organosilicon Synthesis
The traditional synthesis of organosilanes often involves the Müller-Rochow direct process, which can have significant environmental drawbacks. mdpi.com Modern research in organosilicon chemistry is increasingly focused on developing more sustainable and environmentally friendly synthetic routes, in line with the principles of green chemistry.
Key green chemistry principles applicable to organosilicon synthesis include:
Atom Economy: Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or solvent-free systems. mdpi.com
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or photocatalysis. nih.govnih.gov
Use of Renewable Feedstocks: Developing pathways that utilize renewable resources instead of petrochemical-based starting materials.
For this compound, emerging strategies could involve chlorine-free synthesis routes or the use of catalytic methods that proceed under milder conditions with higher selectivity. mdpi.com However, the development and application of green chemistry principles specifically for the synthesis of this compound are not yet prominent in the scientific literature.
Unexplored Chemical Transformations and Derivatization Pathways
The this compound molecule possesses two reactive sites: the trichlorosilyl group and the tetrachlorophenyl ring. While the chemistry of the trichlorosilyl group is relatively well-understood, the reactivity of the tetrachlorophenyl group in this specific molecular context offers avenues for exploration.
Potential Unexplored Pathways:
| Reactive Site | Potential Transformation | Expected Product Class |
| Trichlorosilyl Group | Reaction with Grignard or organolithium reagents (R-MgX or R-Li) | Substitution of one or more chlorine atoms with organic groups (R), leading to new functionalized silanes. |
| Reduction with agents like Lithium Aluminum Hydride (LiAlH₄) | Formation of tetrachlorophenylsilane (H₃Si-C₆HCl₄), a hydridosilane. | |
| Co-condensation with other organoalkoxysilanes | Creation of mixed-functionality polysiloxane resins with tailored properties. | |
| Tetrachlorophenyl Ring | Nucleophilic aromatic substitution (SNAr) of chlorine atoms | Derivatization with nucleophiles like alkoxides or amines, although this is challenging on highly chlorinated rings. |
| Reductive dehalogenation | Selective removal of one or more chlorine atoms to yield less chlorinated phenylsilanes. | |
| Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) | Formation of C-C bonds to introduce new organic moieties onto the aromatic ring, creating complex organosilicon structures. |
These potential pathways represent opportunities for future research to expand the chemical toolbox available for synthesizing novel organosilicon compounds derived from this compound, potentially leading to materials with unique electronic, optical, or thermal properties.
Q & A
Q. What are the optimal synthesis methods for Trichloro(tetrachlorophenyl)silane, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves reacting tetrachlorophenylmagnesium bromide with silicon tetrachloride in anhydrous conditions to prevent hydrolysis. Key variables include:
- Solvent choice : Ethers (e.g., THF) are preferred for Grignard reagent stability.
- Temperature : Controlled addition at 0–5°C minimizes side reactions.
- Purity of reactants : Moisture-free silicon tetrachloride is critical to avoid silanol by-products .
Post-synthesis, fractional distillation under reduced pressure (e.g., 10–20 mmHg) isolates the product. Yield optimization requires monitoring chlorine substitution efficiency via ¹H NMR or FTIR to confirm Si–Cl bond formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR : Identifies Si–Cl stretches (450–550 cm⁻¹) and aromatic C–Cl bonds (700–800 cm⁻¹). Compare spectra to reference data (e.g., NIST-subscribed libraries) to resolve solvent-induced peak shifts .
- NMR : ²⁹Si NMR confirms silicon bonding environment (δ = −10 to −30 ppm for trichlorosilanes). ¹H/¹³C NMR resolves phenyl group substitution patterns.
- Elemental Analysis : Validates Cl:Si ratios (expected 3:1). Discrepancies >2% suggest incomplete substitution or hydrolysis .
Q. How does the reactivity of this compound compare to other aryltrichlorosilanes?
Methodological Answer: The tetrachlorophenyl group enhances electrophilicity at silicon due to electron-withdrawing Cl substituents, accelerating hydrolysis and condensation reactions. Comparative studies with Trichloro(phenyl)silane (C₆H₅SiCl₃) show:
- Hydrolysis Rate : 1.5× faster in aqueous THF (pH 7), measured via conductivity.
- SAM Formation : Higher surface coverage on hydroxylated substrates (e.g., SiO₂) due to increased Lewis acidity .
Controlled reactivity enables applications in moisture-curable coatings and surface functionalization .
Advanced Research Questions
Q. How can researchers design experiments to minimize by-products during this compound synthesis?
Methodological Answer: Common by-products include disiloxanes (from hydrolysis) and dichlorosilanes (incomplete substitution). Mitigation strategies:
- Inert Atmosphere : Use Schlenk lines or gloveboxes (<1 ppm H₂O/O₂).
- Catalysts : Add Lewis acids (e.g., AlCl₃, 0.5 mol%) to accelerate Si–C bond formation.
- Purification : Chromatography on silica gel (hexane:EtOAc 9:1) removes disiloxanes. Validate purity via GC-MS (retention time: ~12.5 min, m/z = 336 [M⁺]) .
Q. How should researchers resolve contradictions in FTIR data for this compound?
Methodological Answer: Discrepancies arise from solvent effects (e.g., CCl₄ vs. CS₂) and baseline noise. Best practices:
Q. What advanced applications exist for this compound in nanomaterials?
Methodological Answer:
- Surface Modification : Forms self-assembled monolayers (SAMs) on metal oxides (e.g., TiO₂, ZnO) for corrosion inhibition. Optimal conditions: 2 mM silane in toluene, 24 hr immersion, 60°C .
- Nanocomposites : Acts as a crosslinker in SiO₂/polymer hybrids. TGA data shows enhanced thermal stability (ΔT₅% = +40°C vs. unmodified composites) .
- Catalysis : Anchors transition-metal complexes (e.g., Pd) via Si–O–M bonds. Demonstrated in Suzuki-Miyaura coupling (yield: 85–92%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
